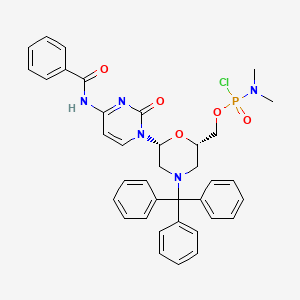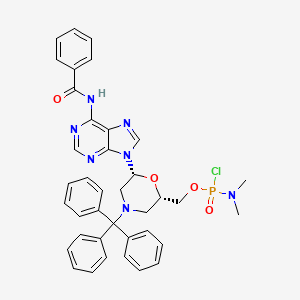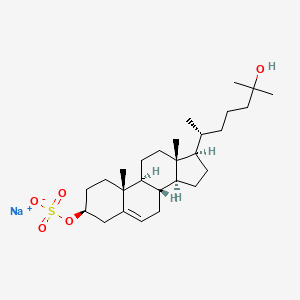![molecular formula C₁₇H₂₇NO₇ B1145099 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline CAS No. 173966-36-4](/img/new.no-structure.jpg)
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline is a synthetic compound that serves as an intermediate in the synthesis of fructose-proline diastereomer mixtures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline involves the protection of fructose and proline derivatives. The reaction typically starts with the protection of the hydroxyl groups of fructose using isopropylidene groups, followed by the coupling of the protected fructose with L-proline under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and methanol, and the reaction is carried out at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistency and yield. The production is carried out in cleanroom facilities to meet the stringent requirements of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted analogs.
Scientific Research Applications
1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential to alter cellular adhesion and inhibit cancer metastasis.
Medicine: Investigated for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry: Utilized in the production of various pharmaceuticals and research chemicals
Mechanism of Action
The mechanism of action of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline involves its interaction with cellular pathways that regulate adhesion and apoptosis. The compound targets specific molecular pathways, leading to the inhibition of cancer cell metastasis and the induction of programmed cell death. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
Fructose-proline diastereomers: These compounds share similar structures and properties with 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline.
Amadori compounds: A class of compounds that includes various derivatives of fructose and amino acids.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with cellular pathways in a distinct manner. Its ability to inhibit cancer metastasis and induce apoptosis sets it apart from other similar compounds, making it a valuable subject of study in cancer research .
Properties
CAS No. |
173966-36-4 |
|---|---|
Molecular Formula |
C₁₇H₂₇NO₇ |
Molecular Weight |
357.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)

